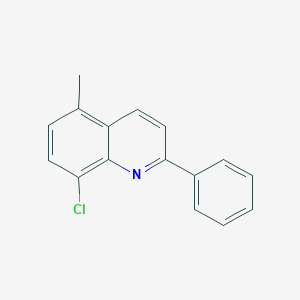![molecular formula C10H8Cl2O2 B14001531 2-Chloro-1-[4-(2-chloroacetyl)phenyl]ethanone CAS No. 1905-26-6](/img/structure/B14001531.png)
2-Chloro-1-[4-(2-chloroacetyl)phenyl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-[4-(2-chloroacetyl)phenyl]ethanone is an organic compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a chloroacetyl group attached to a phenyl ring. It is often used as an intermediate in the synthesis of more complex molecules and has applications in medicinal chemistry, organic synthesis, and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-[4-(2-chloroacetyl)phenyl]ethanone typically involves the reaction of 4-chloroacetophenone with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The general reaction scheme is as follows:
4-chloroacetophenone+chloroacetyl chlorideAlCl3this compound
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Chloro-1-[4-(2-chloroacetyl)phenyl]ethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroacetyl group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines (e.g., methylamine) in the presence of a base like triethylamine.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products:
Nucleophilic Substitution: Formation of substituted amides, esters, or thioesters.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Applications De Recherche Scientifique
2-Chloro-1-[4-(2-chloroacetyl)phenyl]ethanone has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential use in the development of pharmaceutical agents, particularly in the synthesis of compounds with anticancer, antiviral, and antibacterial properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Chloro-1-[4-(2-chloroacetyl)phenyl]ethanone involves its interaction with various molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This property makes it useful as a biochemical tool for studying enzyme function and as a potential therapeutic agent.
Comparaison Avec Des Composés Similaires
2-Chloro-1-(4-morpholinyl)ethanone: Similar structure but with a morpholine ring instead of a phenyl ring.
4-Methoxy-2-chloroacetophenone: Contains a methoxy group instead of a chloroacetyl group.
1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone): Contains a piperazine ring and two chloroacetyl groups.
Uniqueness: 2-Chloro-1-[4-(2-chloroacetyl)phenyl]ethanone is unique due to its specific combination of a chloroacetyl group and a phenyl ring, which imparts distinct reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions and its utility as an intermediate in the synthesis of complex molecules make it a valuable compound in both research and industrial settings.
Propriétés
Numéro CAS |
1905-26-6 |
|---|---|
Formule moléculaire |
C10H8Cl2O2 |
Poids moléculaire |
231.07 g/mol |
Nom IUPAC |
2-chloro-1-[4-(2-chloroacetyl)phenyl]ethanone |
InChI |
InChI=1S/C10H8Cl2O2/c11-5-9(13)7-1-2-8(4-3-7)10(14)6-12/h1-4H,5-6H2 |
Clé InChI |
VBFMNIIECWURAD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)CCl)C(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[2-(4-Sulfamoylphenyl)iminohydrazinyl]benzoic acid](/img/structure/B14001458.png)
![Ethyl 4-{[(e)-(2-oxocyclohexyl)methylidene]amino}benzoate](/img/structure/B14001461.png)
![N-[[4-[Bis(2-chloroethyl)amino]phenyl]methylideneamino]-2-phenyl-quinoline-4-carboxamide](/img/structure/B14001468.png)
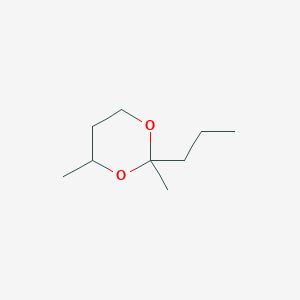
![5-Isocyanato-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B14001482.png)
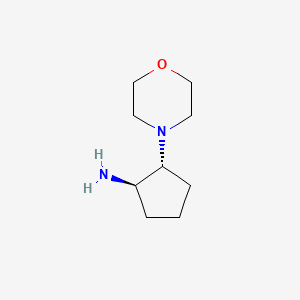
![2-[(1e)-3-Cyclohexyl-3-methyltriaz-1-en-1-yl]benzohydrazide](/img/structure/B14001510.png)
![2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-1-piperidin-1-ylethanone;ethanesulfonic acid](/img/structure/B14001511.png)

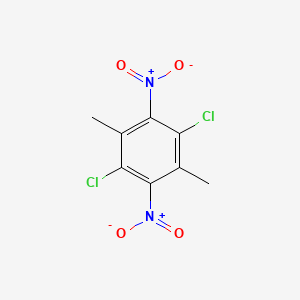
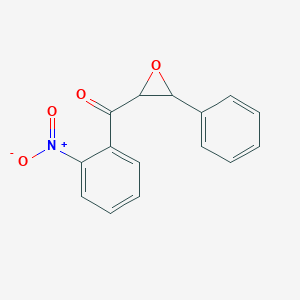
![Ethyl 2-[3-(2-bromoacetyl)anilino]-2-oxoacetate](/img/structure/B14001535.png)
